2-(Piperidin-1-yl)ethyl 3-phenylprop-2-enoate
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Overview
Description
2-(Piperidin-1-yl)ethyl 3-phenylprop-2-enoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethyl 3-phenylprop-2-enoate typically involves the esterification of 3-phenylprop-2-enoic acid with 2-(piperidin-1-yl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)ethyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the piperidine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
2-(Piperidin-1-yl)ethyl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)ethyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
- Ethyl 2-phenyl-2-(piperidin-1-yl)acetate
- 2-(Piperidin-1-yl)ethanol
Uniqueness
2-(Piperidin-1-yl)ethyl 3-phenylprop-2-enoate is unique due to its specific structure, which combines the piperidine moiety with a phenylprop-2-enoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
54971-48-1 |
---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H21NO2/c18-16(10-9-15-7-3-1-4-8-15)19-14-13-17-11-5-2-6-12-17/h1,3-4,7-10H,2,5-6,11-14H2 |
InChI Key |
VVFLTZWNROKOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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